3-Buten-2-one, 4-((1S,3S)-2,2,3-trimethyl-6-methylenecyclohexyl)-, (3E)-
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Overview
Description
3-Buten-2-one, 4-((1S,3S)-2,2,3-trimethyl-6-methylenecyclohexyl)-, (3E)- is an organic compound with a complex structure It is characterized by the presence of a butenone group attached to a cyclohexyl ring that has multiple substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Buten-2-one, 4-((1S,3S)-2,2,3-trimethyl-6-methylenecyclohexyl)-, (3E)- typically involves multiple steps, including the formation of the cyclohexyl ring and the introduction of the butenone group. Common synthetic routes may include:
Cyclohexyl Ring Formation: This step often involves the cyclization of a suitable precursor, such as a diene or a polyene, under specific conditions.
Substitution Reactions: Introduction of the trimethyl and methylene groups onto the cyclohexyl ring can be achieved through substitution reactions using appropriate reagents.
Butenone Group Addition: The final step involves the addition of the butenone group to the cyclohexyl ring, which can be accomplished through various organic reactions such as aldol condensation or Michael addition.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and yield optimization. Catalysts and specific reaction conditions are often employed to enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
3-Buten-2-one, 4-((1S,3S)-2,2,3-trimethyl-6-methylenecyclohexyl)-, (3E)- can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the butenone group to an alcohol or an alkane.
Substitution: The compound can participate in substitution reactions, where one of its substituents is replaced by another group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or acids, while reduction can produce alcohols or alkanes.
Scientific Research Applications
3-Buten-2-one, 4-((1S,3S)-2,2,3-trimethyl-6-methylenecyclohexyl)-, (3E)- has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Buten-2-one, 4-((1S,3S)-2,2,3-trimethyl-6-methylenecyclohexyl)-, (3E)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Receptor Interaction: Modulating the activity of receptors on cell surfaces.
Signal Transduction: Affecting intracellular signaling pathways that regulate various cellular processes.
Comparison with Similar Compounds
Similar Compounds
3-Buten-2-one, 4-((1S,3S)-2,2,3-trimethylcyclohexyl)-, (3E)-: Lacks the methylene group on the cyclohexyl ring.
3-Buten-2-one, 4-((1S,3S)-2,2,3-trimethyl-6-methylenecyclohexyl)-, (3Z)-: Has a different geometric configuration (Z instead of E).
Uniqueness
3-Buten-2-one, 4-((1S,3S)-2,2,3-trimethyl-6-methylenecyclohexyl)-, (3E)- is unique due to its specific structural features, which confer distinct chemical properties and reactivity compared to similar compounds. Its combination of a butenone group with a highly substituted cyclohexyl ring makes it a valuable compound for various applications.
Properties
CAS No. |
127128-56-7 |
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Molecular Formula |
C14H22O |
Molecular Weight |
206.32 g/mol |
IUPAC Name |
(E)-4-[(1S,3S)-2,2,3-trimethyl-6-methylidenecyclohexyl]but-3-en-2-one |
InChI |
InChI=1S/C14H22O/c1-10-6-7-11(2)14(4,5)13(10)9-8-12(3)15/h8-9,11,13H,1,6-7H2,2-5H3/b9-8+/t11-,13-/m0/s1 |
InChI Key |
MVPDTCQYNRKWJA-SXDPYWSBSA-N |
Isomeric SMILES |
C[C@H]1CCC(=C)[C@@H](C1(C)C)/C=C/C(=O)C |
Canonical SMILES |
CC1CCC(=C)C(C1(C)C)C=CC(=O)C |
Origin of Product |
United States |
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